4-fluoro-N'-[5-nitro-2-(4-methyl-1-piperazinyl)benzylidene]benzohydrazide
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Overview
Description
4-FLUORO-N’-[(E)-[2-(4-METHYLPIPERAZIN-1-YL)-5-NITROPHENYL]METHYLIDENE]BENZOHYDRAZIDE is a complex organic compound that belongs to the class of hydrazides. This compound is characterized by the presence of a fluorine atom, a nitrophenyl group, and a methylpiperazine moiety. It is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-FLUORO-N’-[(E)-[2-(4-METHYLPIPERAZIN-1-YL)-5-NITROPHENYL]METHYLIDENE]BENZOHYDRAZIDE typically involves the condensation reaction between 4-fluorobenzohydrazide and an appropriate aldehyde or ketone. The reaction is usually carried out in the presence of a catalyst such as acetic acid or hydrochloric acid under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is crucial for large-scale synthesis. Additionally, solvent recovery and recycling systems are employed to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
4-FLUORO-N’-[(E)-[2-(4-METHYLPIPERAZIN-1-YL)-5-NITROPHENYL]METHYLIDENE]BENZOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or lithium diisopropylamide (LDA) in anhydrous solvents.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-FLUORO-N’-[(E)-[2-(4-METHYLPIPERAZIN-1-YL)-5-NITROPHENYL]METHYLIDENE]BENZOHYDRAZIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antitumor, and anti-inflammatory agent.
Materials Science: The compound’s unique electronic properties make it suitable for use in organic electronics and nonlinear optical materials.
Biological Studies: It is used as a probe to study enzyme interactions and receptor binding in biochemical assays.
Mechanism of Action
The mechanism of action of 4-FLUORO-N’-[(E)-[2-(4-METHYLPIPERAZIN-1-YL)-5-NITROPHENYL]METHYLIDENE]BENZOHYDRAZIDE involves its interaction with specific molecular targets such as enzymes and receptors. The compound’s nitrophenyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage or apoptosis. Additionally, the methylpiperazine moiety can interact with neurotransmitter receptors, modulating their activity and influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-FLUORO-N’-[(E)-[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE]BENZOHYDRAZIDE
- 4-FLUORO-N’-[(E)-(5-NITROTHIOPHEN-2-YL)METHYLIDENE]BENZOHYDRAZIDE
- 4-FLUORO-N-(2-METHYLPENTAN-2-YL)ANILINE
Uniqueness
4-FLUORO-N’-[(E)-[2-(4-METHYLPIPERAZIN-1-YL)-5-NITROPHENYL]METHYLIDENE]BENZOHYDRAZIDE is unique due to the presence of the methylpiperazine moiety, which imparts distinct pharmacological properties. This structural feature differentiates it from other similar compounds and enhances its potential as a therapeutic agent .
Properties
Molecular Formula |
C19H20FN5O3 |
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Molecular Weight |
385.4 g/mol |
IUPAC Name |
4-fluoro-N-[(E)-[2-(4-methylpiperazin-1-yl)-5-nitrophenyl]methylideneamino]benzamide |
InChI |
InChI=1S/C19H20FN5O3/c1-23-8-10-24(11-9-23)18-7-6-17(25(27)28)12-15(18)13-21-22-19(26)14-2-4-16(20)5-3-14/h2-7,12-13H,8-11H2,1H3,(H,22,26)/b21-13+ |
InChI Key |
LWVSXIDNTIJGIW-FYJGNVAPSA-N |
Isomeric SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])/C=N/NC(=O)C3=CC=C(C=C3)F |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])C=NNC(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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